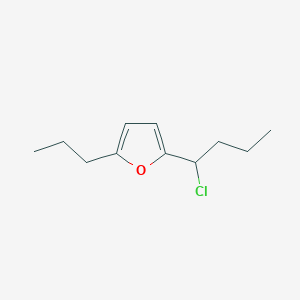![molecular formula C11H18N2O3 B15212954 2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-50-5](/img/structure/B15212954.png)
2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often applied to ensure efficient and environmentally friendly production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the terminal oxidant in the presence of palladium catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using various electrophiles.
Common Reagents and Conditions
Oxidation: Palladium acetate (Pd(OAc)2) and oxygen.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alkenylated derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antipsychotic properties.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to undergo C-H activation, which facilitates its functionalization and incorporation into various bioactive molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound that shares a similar core structure.
Pyrido[1,2-a]pyrimidin-4-ones: A broader class of compounds with diverse biological activities.
Uniqueness
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
61316-50-5 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h7,9,11-12H,3-6H2,1-2H3 |
Clé InChI |
IHJKEXKQZOVXCL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)N2CCCC(C2N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
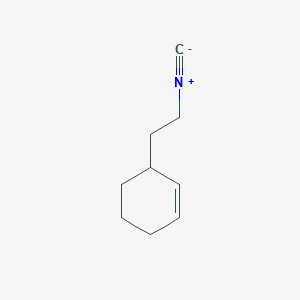
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
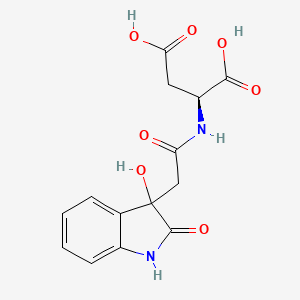
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
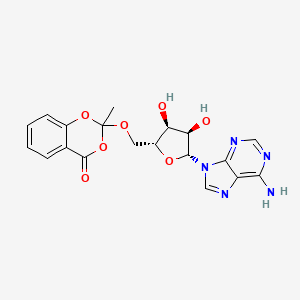

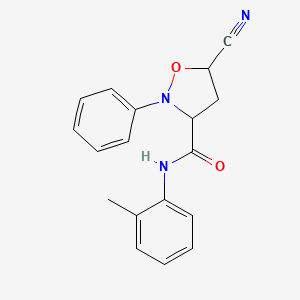
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
